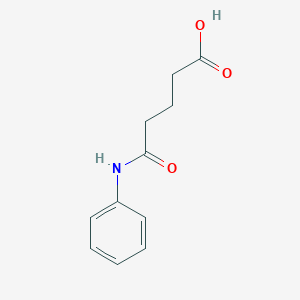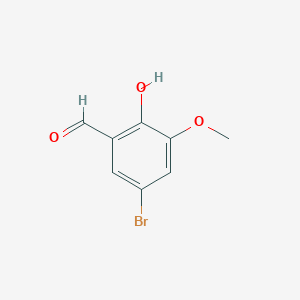
5-Bromo-2-hydroxy-3-méthoxybenzaldéhyde
Vue d'ensemble
Description
5-Bromo-2-hydroxy-3-methoxybenzaldehyde (5-B2H3MB) is an aromatic aldehyde, which is used in the synthesis of various compounds, such as pharmaceuticals, fragrances, and dyes. It is also a key intermediate in the production of a variety of organic compounds. 5-B2H3MB is a versatile compound, with a wide range of applications in both scientific research and the industrial sector.
Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du 5-Bromo-2-hydroxy-3-méthoxybenzaldéhyde, en mettant l'accent sur ses applications uniques :
Synthèse de l'ailanthoidol
Le this compound est utilisé dans la synthèse de l'ailanthoidol par couplage de Stille. L'ailanthoidol est un composé qui a été étudié pour ses propriétés pharmacologiques potentielles .
Synthèse de ligand à base de benzimidazole
Ce composé est également utilisé dans la synthèse d'un ligand à base de benzimidazole, en particulier le 2-(1H-benzoimidazol-2-yl)-4-bromo-6-méthoxy-phénol (HL). Les ligands benzimidazoles sont importants en raison de leur chimie de coordination et de leurs applications potentielles en catalyse et en science des matériaux .
Safety and Hazards
This compound is classified as an eye irritant (Category 2A), skin irritant (Category 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Propriétés
IUPAC Name |
5-bromo-2-hydroxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKBTPDEVLIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294271 | |
| Record name | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5034-74-2 | |
| Record name | 5034-74-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde?
A: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol. While the provided research doesn't explicitly state these values, they can be deduced from its structure. Spectroscopic data, including 1H-NMR, 13C-NMR, and IR spectra, have been used to confirm the structure of compounds derived from 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. []
Q2: How does 5-Bromo-2-hydroxy-3-methoxybenzaldehyde interact with metal ions?
A: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde acts as a precursor for synthesizing Schiff base ligands. These ligands readily form complexes with various metal ions, including Al(III), Fe(III), Ni(II), Cu(II), Th(IV), and Re(I), by coordinating through oxygen and nitrogen atoms. [, , , , , , ]
Q3: What analytical techniques are commonly employed to study 5-Bromo-2-hydroxy-3-methoxybenzaldehyde and its derivatives?
A: Researchers utilize various analytical methods to characterize 5-Bromo-2-hydroxy-3-methoxybenzaldehyde and its complexes. These methods include UV-Vis spectrophotometry for determining complex formation and concentration [, , , , , ], single-crystal X-ray crystallography to elucidate the three-dimensional structure of metal complexes [], and computational approaches like DFT calculations to study electronic properties and interactions. []
Q4: What are the applications of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde derived compounds?
A: This compound serves as a versatile building block in organic synthesis. For instance, it acts as a starting material for the total synthesis of ailanthoidol, a natural product with potential medicinal properties. [] Additionally, its metal complexes demonstrate promising biological activities. For example, a copper(II) Schiff base complex derived from 5-Bromo-2-hydroxy-3-methoxybenzaldehyde has shown potential anticancer activity against various cancer cell lines. [] Furthermore, rhenium(I) complexes with semicarbazone ligands derived from this compound exhibit in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. []
Q5: Has the structure-activity relationship (SAR) of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde derivatives been investigated?
A: While specific SAR studies aren't detailed in the provided research, the varying activities of different metal complexes suggest that the metal ion and ligand structure significantly influence the biological activity. For example, brominated ligands, specifically 5-bromo-2-hydroxybenzaldehyde semicarbazone and 5-bromo-2-hydroxy-3-methoxybenzaldehyde semicarbazone, led to rhenium(I) complexes with higher anti-trypanosomal activity compared to complexes with non-brominated ligands. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

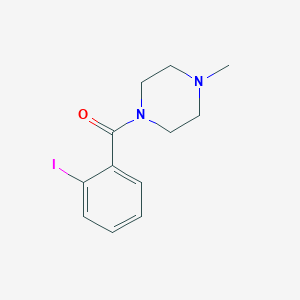
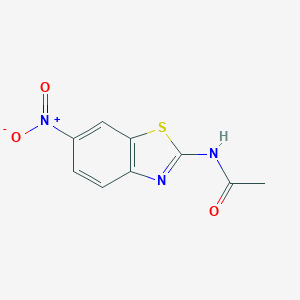
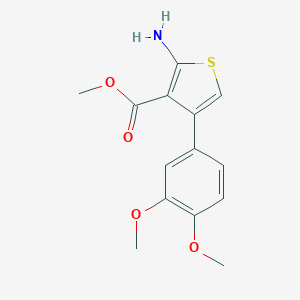
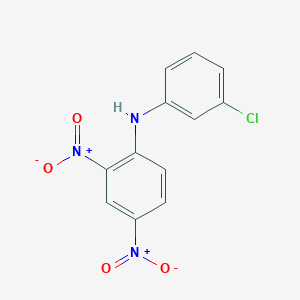
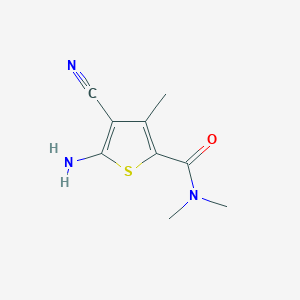
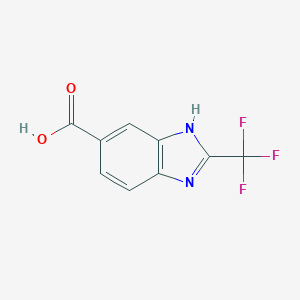

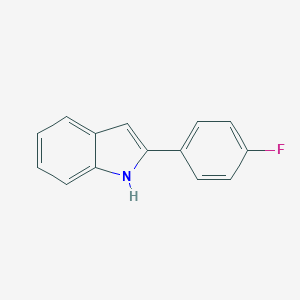

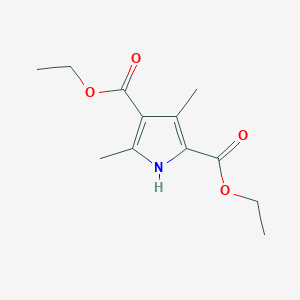
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)

